Isobutyl (E)-hex-2-enoate

Description

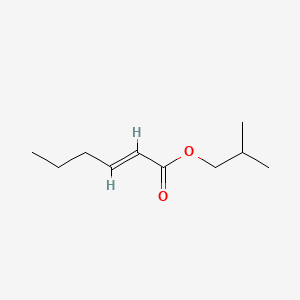

Isobutyl (E)-hex-2-enoate is an ester derived from (E)-hex-2-enoic acid and isobutyl alcohol. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. Structurally, it features a six-carbon unsaturated acid chain (hex-2-enoic acid) esterified with an isobutyl group. Esters like this are commonly used in flavor and fragrance industries due to their fruity or floral aromas .

Properties

CAS No. |

94088-34-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methylpropyl (E)-hex-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h6-7,9H,4-5,8H2,1-3H3/b7-6+ |

InChI Key |

OBQBHLUEVSMCJS-VOTSOKGWSA-N |

Isomeric SMILES |

CCC/C=C/C(=O)OCC(C)C |

Canonical SMILES |

CCCC=CC(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between isobutyl alcohol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Isobutyl (E)-hex-2-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyl alcohol and hex-2-enoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Isobutyl alcohol and hex-2-enoic acid.

Reduction: Isobutyl hex-2-en-1-ol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Flavoring and Fragrance Applications

1. Food Flavoring:

Isobutyl (E)-hex-2-enoate is used as a flavoring agent due to its pleasant fruity aroma. It has been identified in various fruits and beverages, enhancing the sensory experience of products such as:

- Fruits: Present in apple brandy, cognac, and several tropical fruits.

- Beverages: Used in flavor formulations for soft drinks and alcoholic beverages.

The compound's taste threshold values indicate that it can be detected at concentrations as low as 10 ppm, making it effective in subtle flavor enhancement .

2. Fragrance Industry:

In the fragrance sector, this compound is valued for its ability to impart fresh and fruity notes to perfumes and scented products. Its compatibility with other fragrance compounds allows it to be used in complex formulations .

Analytical Applications

1. Chromatographic Analysis:

this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated a reverse phase HPLC method for separating this compound, utilizing acetonitrile as part of the mobile phase. This method provides a reliable means of quantifying this compound in various matrices, including food products .

2. Gas Chromatography-Mass Spectrometry (GC-MS):

The compound can also be analyzed through GC-MS techniques, which are essential for identifying volatile organic compounds in food and environmental samples. This application is particularly relevant for quality control and safety assessments in food production .

Case Studies

Case Study 1: Flavor Profile Analysis

A comprehensive study on the flavor profiles of tropical fruits identified this compound as a significant contributor to the aroma of guava and papaya. The research utilized sensory evaluation methods alongside chemical analyses to correlate specific volatile compounds with sensory attributes .

Case Study 2: Fragrance Formulation Development

In a project focused on developing new fragrance formulations, this compound was incorporated into several prototypes. The final products exhibited enhanced olfactory characteristics, demonstrating the compound's effectiveness in creating appealing scents while maintaining stability over time .

Mechanism of Action

The mechanism of action of isobutyl (E)-hex-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyl alcohol and hex-2-enoic acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Ethyl (E)-hex-2-enoate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- CAS/FEMA : FEMA 3675

- Key Differences: The ethyl group (C₂H₅) in place of isobutyl reduces molecular weight and increases volatility. Ethyl esters generally impart lighter, more volatile fruity notes compared to bulkier esters.

- Applications : Used as a flavoring agent in food and industrial products .

b) Hexyl (E)-but-2-enoate

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- Key Differences: Shares the same molecular weight as Isobutyl (E)-hex-2-enoate but differs in structure: a four-carbon acid (but-2-enoic acid) esterified with a hexyl group. The longer hexyl chain may enhance lipophilicity, affecting solubility and aroma retention .

- Aroma Profile: Likely exhibits green, apple-like notes due to the butenoate moiety .

c) Isobutyl Cinnamate

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.26 g/mol

- CAS : 122-67-8

- Key Differences: Derived from cinnamic acid (aromatic acid) instead of hex-2-enoic acid. The aromatic ring contributes to a balsamic, spicy aroma, contrasting with the fruity profile of aliphatic esters.

- Applications : Used in perfumery and flavoring .

d) Isobutyl 2-butenoate

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol (estimated)

- CAS : 122-67-8

- Key Differences: A shorter acid chain (but-2-enoic acid) results in lower molecular weight and higher volatility. Likely has a more pronounced fruity or tropical aroma compared to hex-2-enoate derivatives.

Physical and Chemical Properties

| Property | This compound | Ethyl (E)-hex-2-enoate | Hexyl (E)-but-2-enoate | Isobutyl Cinnamate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 170.25 | 142.20 | 170.25 | 204.26 |

| Ester Group | Isobutyl | Ethyl | Hexyl | Isobutyl |

| Acid Chain | Hex-2-enoic acid | Hex-2-enoic acid | But-2-enoic acid | Cinnamic acid |

| Volatility | Moderate | High | Low | Low |

| Solubility | Low in water, high in lipids | Similar to isobutyl | High in lipids | Low in water |

Biological Activity

Isobutyl (E)-hex-2-enoate, a compound with the chemical formula , has garnered attention in various fields of research due to its potential biological activities. This article explores its properties, biological effects, and relevant case studies.

This compound is classified as an ester, specifically an unsaturated fatty acid ester. Its structure consists of a hexenoate backbone with an isobutyl group, which contributes to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in PubChem highlights its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food systems .

2. Insecticidal Effects

The compound has also been evaluated for its insecticidal properties. In a comparative study, this compound demonstrated significant toxicity against common agricultural pests, indicating its potential application in pest management strategies .

3. Anti-inflammatory Activity

Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when exposed to this compound, which could have implications for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5% (v/v), showcasing its potential as a natural antimicrobial agent in food preservation.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.5% |

Case Study 2: Insecticidal Activity

In another study, field trials were conducted to assess the insecticidal effects of this compound on aphids in agricultural settings. The results showed a significant reduction in aphid populations within one week of application, suggesting its effectiveness as a biopesticide.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 75 |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. According to data from PubChem, the compound exhibits low toxicity levels; however, further studies are needed to fully understand its safety profile for human consumption and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.